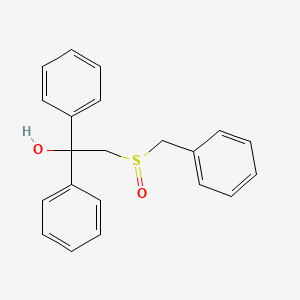

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol

Description

Context within Organosulfur Chemistry

Organosulfur compounds are integral to numerous areas of chemical science, from materials to pharmaceuticals. nih.govbeilstein-journals.org Within this broad class, sulfoxides occupy a prominent role due to their unique chemical properties. The sulfur-oxygen bond in a sulfoxide (B87167) is polar, and the sulfur atom can exist in a stable, pyramidal geometry, which is the basis for chirality in molecules like 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol. medcraveonline.com The sulfinyl group can act as a coordinating ligand to metal centers and can influence the stereochemical outcome of reactions at neighboring functional groups. medcraveonline.com

Significance of Chiral Sulfoxides in Modern Organic Synthesis

Chiral sulfoxides are highly valued in modern organic synthesis for their role as chiral auxiliaries, directing the stereoselective formation of new stereocenters. medcraveonline.comtandfonline.comrsc.org The pioneering work of Andersen demonstrated a reliable method for the synthesis of enantiomerically pure sulfoxides, which involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent. medcraveonline.com This method and others have made a wide range of chiral sulfoxides accessible for use in asymmetric reactions. acs.org

The sulfoxide group in a molecule can control the facial selectivity of an approaching reagent, leading to high levels of diastereoselectivity in reactions such as aldol (B89426) condensations, Diels-Alder reactions, and reductions of ketones. medcraveonline.com For instance, the reduction of β-keto sulfoxides can be controlled to produce either diastereomer of the corresponding β-hydroxy sulfoxide by choosing the appropriate reducing agent and reaction conditions. medcraveonline.com This high degree of stereocontrol makes chiral sulfoxides powerful tools in the synthesis of enantiomerically pure natural products and pharmaceuticals. medcraveonline.com

Synthetic Utility of Tertiary Alcohol Motifs in Complex Architectures

The tertiary alcohol motif is a common structural feature in a vast array of natural products and biologically active molecules. The synthesis of chiral tertiary alcohols, however, presents a significant challenge in organic synthesis due to the steric hindrance around the carbon atom. The development of stereoselective methods for the construction of tertiary alcohols is therefore an area of active research.

β-hydroxy sulfoxides, such as this compound, are valuable intermediates in the synthesis of complex molecules. They can be readily prepared through the reaction of an α-sulfinyl carbanion with a ketone or aldehyde. acs.orgnih.gov The resulting β-hydroxy sulfoxide can then be further transformed, for example, by reductive cleavage of the carbon-sulfur bond to yield a chiral alcohol, or by elimination to produce a vinyl sulfoxide. These transformations allow for the introduction of functionality with a high degree of stereochemical control.

Detailed Research Findings

While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established methodologies for the preparation of β-hydroxy sulfoxides. A plausible synthetic route would involve the generation of the carbanion of benzyl (B1604629) methyl sulfoxide, followed by its reaction with benzophenone (B1666685).

The stereochemistry at the sulfur atom of the starting benzyl methyl sulfoxide would determine the stereochemistry of the product. The reaction of the α-sulfinyl carbanion with the prochiral ketone would likely proceed with a degree of diastereoselectivity, influenced by the steric and electronic properties of the reactants and the reaction conditions.

The resulting this compound could then serve as a precursor for other chiral molecules. For example, reductive removal of the benzylsulfinyl group would yield 1,1-diphenylethanol (B1581894), a chiral tertiary alcohol.

Below is a table summarizing the key properties of the title compound, derived from general principles of organic chemistry and data for analogous structures.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C21H20O2S |

| Molecular Weight | 348.45 g/mol |

| Functional Groups | Tertiary alcohol, Sulfoxide, Benzyl group, Phenyl groups |

| Chirality | Chiral at the sulfur atom and potentially at the carbinol carbon |

Properties

IUPAC Name |

2-benzylsulfinyl-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2S/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-24(23)16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBQGBXESZEJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Benzylsulfinyl 1,1 Diphenyl 1 Ethanol

Reactions Involving the Sulfinyl Group

The sulfinyl group is a versatile functional group known to participate in a variety of transformations, offering pathways to a range of other sulfur-containing compounds and enabling carbon-carbon bond formation.

Oxidative Transformations to Sulfones

The oxidation of sulfoxides to sulfones is a common and generally high-yielding transformation. For 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol, this would involve the conversion of the sulfinyl group to a sulfonyl group, yielding 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol . A variety of oxidizing agents can be employed for this purpose, with common examples including hydrogen peroxide, peroxy acids (such as m-chloroperbenzoic acid, MCPBA), and potassium permanganate (B83412).

The general reaction is as follows:

The choice of oxidant and reaction conditions can be crucial to avoid potential side reactions involving the tertiary alcohol.

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature or gentle heating | 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol |

| m-Chloroperbenzoic acid (MCPBA) | Dichloromethane, 0 °C to room temperature | 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol |

| Potassium Permanganate (KMnO₄) | Acetone/water, controlled pH | 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol |

Pummerer Rearrangements and Subsequent Functionalizations

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which are treated with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride. This reaction transforms the sulfoxide (B87167) into an α-acyloxythioether. While the target molecule, this compound, has hydrogens on the methylene (B1212753) carbon adjacent to the sulfoxide, the reaction would likely proceed at the benzylic position, which is also α to the sulfur.

Upon treatment with acetic anhydride, the sulfoxide is acylated, followed by elimination to form a thionium (B1214772) ion. Subsequent trapping of this electrophilic intermediate by the acetate (B1210297) anion would yield an α-acetoxy sulfide (B99878). This intermediate can then be hydrolyzed to a carbonyl compound or undergo further functionalization.

Hypothetical Pummerer Rearrangement Product Profile:

| Reactant | Reagent | Intermediate | Final Product (after hydrolysis) |

| This compound | Acetic Anhydride | α-acetoxy sulfide | Aldehyde/Ketone derivative |

Wittig-Type Reactions Involving Sulfinyl Ylides

Sulfinyl ylides, or sulfoxonium ylides, are valuable reagents in organic synthesis, particularly for the formation of epoxides from carbonyl compounds (Corey-Chaykovsky reaction). While the direct involvement of this compound in a Wittig-type reaction is not typical, a related transformation could involve the deprotonation of the carbon adjacent to the sulfoxide to form a stabilized carbanion. This nucleophilic species could then, in principle, react with electrophiles.

However, the classic Wittig reaction involves phosphonium (B103445) ylides reacting with aldehydes or ketones to form alkenes. A direct sulfur analogue to this olefination reaction is less common, with epoxide formation being the preferred pathway for sulfur ylides.

Reactions of the Tertiary Alcohol Moiety

The tertiary alcohol group in this compound is expected to undergo reactions typical of this functional group, such as dehydration and rearrangements of its ether derivatives.

Acid-Catalyzed Dehydration and Olefin Generation

Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration to form alkenes. Treatment of this compound with a strong acid, such as sulfuric acid or phosphoric acid, and heat would be expected to lead to the elimination of water and the formation of an alkene. The reaction proceeds via a stable tertiary carbocation intermediate.

The expected product of this reaction would be 1-(Benzylsulfinyl)-2,2-diphenylethene .

Conditions for Acid-Catalyzed Dehydration:

| Catalyst | Temperature | Product |

| Concentrated H₂SO₄ | Moderate heat | 1-(Benzylsulfinyl)-2,2-diphenylethene |

| H₃PO₄ | Higher heat | 1-(Benzylsulfinyl)-2,2-diphenylethene |

| TsOH | Reflux in toluene | 1-(Benzylsulfinyl)-2,2-diphenylethene |

Wittig Rearrangements of Related Ether Derivatives

The nih.govtotal-synthesis.com-Wittig rearrangement is a base-catalyzed rearrangement of an ether to an alcohol. To apply this to the target molecule, the tertiary alcohol would first need to be converted into an ether. For instance, methylation of the alcohol would yield 2-(Benzylsulfinyl)-1,1-diphenyl-1-methoxyethane .

Treatment of this ether derivative with a strong base, such as an organolithium reagent, could then induce a nih.govtotal-synthesis.com-Wittig rearrangement. This would involve the deprotonation of the carbon adjacent to both the oxygen and the sulfinyl group, followed by a 1,2-shift of one of the phenyl groups to the carbanionic center, ultimately yielding a new tertiary alcohol after workup.

Derivatization via Etherification and Esterification

The derivatization of this compound can occur at either the hydroxyl group or the sulfinyl group. While standard etherification and esterification of the sterically hindered tertiary alcohol are plausible, a more significant and characteristic transformation of β-hydroxy sulfoxides involves the acylation of the sulfoxide group, which initiates the Pummerer rearrangement. wikipedia.org

The Pummerer reaction of an alkyl sulfoxide typically involves its rearrangement to an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. wikipedia.org For β-hydroxy sulfoxides, this reaction provides a pathway to derivatives that serve as protected forms of α-hydroxy aldehydes. acs.orgacs.org The reaction is initiated by the acylation of the sulfoxide oxygen by acetic anhydride, forming an acetoxysulfonium ion. A subsequent elimination, facilitated by an acetate ion acting as a base, generates a cationic thial intermediate. wikipedia.org Finally, nucleophilic attack by acetate on the thial yields the α-acyloxy thioether product. wikipedia.org

In the case of β-hydroxy sulfoxides, the reaction with acetic anhydride in the presence of sodium acetate leads to the formation of corresponding β-diacetoxy sulfides in excellent yields. acs.org This transformation effectively converts the β-hydroxy sulfoxide into a stable derivative, which can be considered a protected α-hydroxy aldehyde. acs.org

| Reactant (β-Hydroxy Sulfoxide) | Conditions | Product (α,β-Diacetoxy Sulfide) | Yield (%) | Reference |

| 3-Acetoxy-2-hydroxypropyl p-tolyl sulfoxide | Ac₂O, NaOAc, reflux | 1,2,3-Triacetoxypropyl p-tolyl sulfide | 87 | acs.org |

| 2-Methoxy-2-phenylethyl p-tolyl sulfoxide | Ac₂O, NaOAc, reflux | 1-Acetoxy-2-methoxy-2-phenylethyl p-tolyl sulfide | quantitative | acs.org |

| 2-Hydroxy-2-phenylethyl p-tolyl sulfoxide | Ac₂O, NaOAc, reflux | 1,2-Diacetoxy-2-phenylethyl p-tolyl sulfide | 92 | acs.org |

This table presents examples of the Pummerer reaction for various β-hydroxy sulfoxides, illustrating the general applicability of this derivatization method.

Beyond the Pummerer reaction, conventional esterification of the tertiary hydroxyl group in this compound, though potentially hindered, could be achieved using robust methods like the Yamaguchi esterification, which is effective for coupling sterically demanding alcohols and carboxylic acids. nih.gov Similarly, etherification could be accomplished under specific conditions designed to overcome steric hindrance. organic-chemistry.org

Intermolecular and Intramolcular Reactivity

The unique arrangement of the hydroxyl and sulfinyl groups in this compound facilitates a variety of intermolecular and intramolecular reactions. The chirality at the sulfur atom is a key feature, allowing the sulfinyl group to act as a powerful controller of stereochemistry in various transformations.

Cyclization Reactions and Annulation Strategies

β-Hydroxy sulfoxides are valuable precursors for the synthesis of cyclic compounds. One prominent strategy involves the oxidation of the β-hydroxy sulfoxide to the corresponding β-hydroxy sulfone. This moiety can then function as a masked carbonyl group, enabling the construction of enantiomerically pure cyclic ketones through sequences involving conjugate additions and stereoselective reductions. rsc.org This annulation strategy provides a powerful tool for building complex cyclic architectures from acyclic precursors.

Furthermore, related β-keto sulfoxides are known to undergo acid-catalyzed intramolecular cyclization to generate a variety of condensed heterocyclic systems, including carbazoles, indoles, and benzothiophenes. acs.org This suggests that under acidic conditions, this compound or its oxidized derivatives could potentially undergo cyclization involving the proximal phenyl groups. Another potential intramolecular reaction is the cyclization of sulfinate derivatives to form cyclic esters known as sultines, which can be initiated under radical conditions. nih.gov

| Precursor Type | Reaction Type | Key Transformation | Product Class | Reference |

| β-Hydroxy Sulfoxide | Annulation | Oxidation to sulfone, conjugate addition | Cyclic Ketones | rsc.org |

| β-Keto Sulfoxide | Acid-catalyzed Cyclization | Intramolecular electrophilic substitution | Condensed Heterocycles | acs.org |

| Sulfinate Ester | Radical Cyclization | Intramolecular homolytic substitution | Sultines (Cyclic Esters) | nih.gov |

This table summarizes key cyclization and annulation strategies involving sulfoxide-containing precursors.

Conjugate Additions Directed by the Sulfinyl Group

The chiral sulfinyl group is a highly effective chiral auxiliary, capable of inducing asymmetry and controlling the stereochemical outcome of reactions. researchgate.net Its utility is particularly pronounced in diastereoselective conjugate addition (Michael addition) reactions. scielo.org.mxwikipedia.org The stereodirecting influence of the sulfoxide arises from the significant steric and electronic differences between its three substituents: the lone pair of electrons, the oxygen atom, and the organic group (a benzyl (B1604629) group in this case). illinois.edu

In a typical scenario, the sulfoxide group is attached to a Michael acceptor. The conformation of the molecule is often locked into a preferred arrangement through chelation between the sulfoxide oxygen, a Lewis acid, and the carbonyl group of the acceptor. This rigid, chiral environment dictates the trajectory of the incoming nucleophile, forcing it to attack one face of the α,β-unsaturated system preferentially, leading to high levels of diastereoselectivity. illinois.edu

While specific examples involving this compound as a directing group for a separate Michael acceptor are not detailed in the literature, the principle is well-established with a wide range of chiral sulfoxides. researchgate.netillinois.edu For instance, chiral sulfoxides have been used as ligands in rhodium-catalyzed conjugate additions of aryl boronic acids to α,β-unsaturated ketones, achieving excellent yields and high enantioselectivities. illinois.edu This demonstrates the capacity of the sulfoxide moiety to control the formation of new stereocenters during carbon-carbon bond formation. researchgate.netillinois.edu

| Reaction Type | Role of Sulfinyl Group | Key Principle | Stereochemical Outcome | Reference |

| Michael Addition | Chiral Auxiliary | Blocks one face of the Michael acceptor from nucleophilic attack. | High Diastereoselectivity | scielo.org.mxnih.gov |

| Lewis Acid-Mediated Addition | Chelating Group | Forms a rigid, ordered transition state with the substrate and a Lewis acid. | High Diastereoselectivity | illinois.edu |

| Catalytic Conjugate Addition | Chiral Ligand | Creates a chiral environment around a metal catalyst. | High Enantioselectivity | illinois.edu |

This table outlines the roles and mechanisms by which chiral sulfinyl groups direct the stereochemical outcome of conjugate addition reactions.

Stereochemical Investigations of 2 Benzylsulfinyl 1,1 Diphenyl 1 Ethanol

Chiral Sulfur Center and Configuration Assignment

The assignment of the absolute configuration of chiral sulfoxides is typically achieved through a combination of spectroscopic techniques and chemical correlation. X-ray crystallography of a single crystal of one of the enantiomers provides the most definitive assignment of its three-dimensional structure. In the absence of suitable crystals, chiroptical methods such as circular dichroism (CD) spectroscopy can be employed. The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the sulfur atom based on empirical rules established for similar classes of chiral sulfoxides.

Furthermore, chemical correlation can be a powerful tool. For instance, the chiral sulfoxide (B87167) can be synthesized from a precursor of known absolute configuration, or it can be converted into a derivative whose stereochemistry is already established, thereby deducing the configuration of the original molecule.

Diastereomer and Enantiomer Separation Methodologies

The presence of a chiral sulfur atom in 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol, which also contains a tertiary alcohol, means that if the carbon backbone is also chiral, the molecule can exist as diastereomers. However, in the case of this compound, the carbon atom bearing the hydroxyl group is not chiral as it is attached to two phenyl groups. Therefore, the molecule exists as a pair of enantiomers. The separation of these enantiomers is a key challenge and a critical step in obtaining stereochemically pure material.

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation of enantiomers of chiral sulfoxides. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts diastereoselectively with the two enantiomers. The differential interaction leads to different retention times, allowing for their separation.

Commonly used CSPs for the resolution of chiral sulfoxides and similar compounds include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and cyclodextrin-based columns. chromatographyonline.comscirp.orgresearchgate.net The choice of the CSP and the mobile phase is crucial for achieving optimal separation. For instance, normal-phase HPLC, using a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol, is often effective for the separation of chiral sulfoxides on polysaccharide-based CSPs. researchgate.net

The development of an HPLC method for the enantioseparation of this compound would involve screening various CSPs and mobile phase compositions to identify the conditions that provide the best resolution (Rs) and selectivity (α).

| Parameter | Description | Typical Values for Good Separation |

| Resolution (Rs) | A measure of the degree of separation between two chromatographic peaks. | Rs > 1.5 |

| Selectivity (α) | The ratio of the retention factors of the two enantiomers. | α > 1.1 |

| Retention Factor (k') | A measure of the retention of an analyte on the column. | 2 < k' < 10 |

Mechanisms of Stereochemical Induction and Control in Synthesis

The synthesis of enantiomerically enriched this compound requires a strategy that can control the stereochemistry at the sulfur atom. This is typically achieved through asymmetric synthesis, where a chiral auxiliary or catalyst is used to favor the formation of one enantiomer over the other.

A common approach for the synthesis of chiral β-hydroxy sulfoxides is the diastereoselective addition of a chiral α-sulfinyl carbanion to a carbonyl compound. acs.orgnih.gov In the context of this compound, this would involve the reaction of a carbanion derived from a chiral benzyl (B1604629) sulfoxide with benzophenone (B1666685). The stereochemical outcome of such a reaction is governed by the formation of a six-membered chair-like transition state, often referred to as a Zimmerman-Traxler model.

The pre-existing chirality at the sulfur atom of the starting benzyl sulfoxide directs the approach of the benzophenone to the carbanion, leading to the preferential formation of one diastereomer of the product. The stereoselectivity of this process is influenced by several factors, including the nature of the metal cation (often lithium), the solvent, and the temperature. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched β-hydroxy sulfoxide.

Another strategy involves the asymmetric oxidation of a corresponding β-hydroxy sulfide (B99878). This transformation can be achieved using a chiral oxidizing agent or a catalytic system composed of a metal catalyst and a chiral ligand. The chiral reagent or catalyst creates a chiral environment around the sulfide, leading to the preferential oxidation to one of the two possible sulfoxide enantiomers.

| Method | Description | Key Factors Influencing Stereoselectivity |

| Diastereoselective Addition | Addition of a chiral α-sulfinyl carbanion to a carbonyl compound. | Chiral auxiliary, metal cation, solvent, temperature. |

| Asymmetric Oxidation | Oxidation of a prochiral sulfide to a chiral sulfoxide. | Chiral oxidant, metal catalyst, chiral ligand. |

Spectroscopic and Analytical Data for this compound Not Found

Following a comprehensive search for scientific literature and spectral data, no specific experimental records detailing the spectroscopic and analytical characterization of the compound this compound were found.

The requested article, which was to be strictly focused on the Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and chromatographic techniques for this specific compound, cannot be generated. The search results yielded information on related β-hydroxy sulfoxides and other diphenyl-substituted ethanol (B145695) derivatives, but none corresponded directly to this compound. tandfonline.comscielo.brresearchgate.netrsc.orgbeilstein-journals.org

Without primary or secondary sources reporting its synthesis and subsequent characterization, any attempt to provide the detailed analysis required by the article outline would be speculative and scientifically unfounded. The generation of data tables for ¹H NMR, ¹³C NMR, IR absorption, mass fragmentation, or elemental composition is therefore not possible.

Further research or the original synthesis and characterization of this compound would be required to populate the detailed analytical sections as requested.

Spectroscopic and Analytical Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an essential and rapid analytical technique for the qualitative analysis of "2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol". du.ac.inumich.edu It is instrumental in monitoring the progress of its synthesis, identifying the presence of starting materials, intermediates, and byproducts, and determining appropriate solvent systems for larger-scale purification via column chromatography. du.ac.in

In a typical TLC analysis for compounds in this class, a silica (B1680970) gel plate is used as the stationary phase due to the polar nature of the sulfoxide (B87167) group. rsc.orgresearchgate.net The separation of components is achieved by varying the polarity of the mobile phase. A mixture of non-polar and polar solvents, such as a combination of ethyl acetate (B1210297) and n-hexane, is often employed to achieve optimal separation of sulfoxides from their corresponding sulfides and sulfones. rsc.org

Visualization of the compound on the TLC plate can be achieved under UV light at 254 nm, owing to the aromatic rings in its structure. mdpi.com For enhanced visualization, various staining reagents can be utilized. A potassium permanganate (B83412) stain is effective for detecting oxidizable functional groups like the sulfoxide, while a sulfuric acid solution followed by heating can reveal most organic compounds as dark spots. illinois.edu The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification under specific chromatographic conditions. du.ac.in

Table 1: Representative TLC Parameters for Analysis of Related Sulfoxide Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates. researchgate.net |

| Mobile Phase | A mixture of ethyl acetate and n-hexane (e.g., 1:3 v/v) is a common starting point for diphenyl sulfoxides. rsc.org For more polar sulfoxides like modafinil, systems such as ethyl acetate, acetone, and methanol (B129727) have been used. researchgate.net |

| Sample Preparation | The compound is dissolved in a suitable volatile solvent like acetone, chloroform, or ethyl acetate before spotting onto the TLC plate. umich.edu |

| Development | The plate is placed in a sealed chamber saturated with the mobile phase vapor. umich.edu |

| Visualization | UV light (254 nm). mdpi.com Staining with potassium permanganate or sulfuric acid. illinois.edu |

| Analysis | Calculation of the Retention Factor (Rƒ) for each spot. du.ac.in |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more sophisticated and quantitative analytical method crucial for determining the purity and enantiomeric excess of "this compound". ucc.ie Given that the sulfoxide group can be a stereocenter, chiral HPLC is particularly important for separating and quantifying the individual enantiomers. ucc.iemdpi.com

For the analysis of sulfoxide compounds, reversed-phase HPLC is a commonly employed technique. researchgate.net This method utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol with water or an aqueous buffer. researchgate.netmdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection is most commonly achieved using a UV detector, set at a wavelength where the aromatic chromophores of the molecule exhibit strong absorbance, such as around 220-230 nm. researchgate.net The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter for identification under specific HPLC conditions. For quantitative analysis, the peak area in the chromatogram is proportional to the concentration of the compound.

The analysis of chiral sulfoxides often necessitates the use of a chiral stationary phase (CSP) to resolve the enantiomers. ucc.iemodafinil.wiki Chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can provide baseline separation of the (R) and (S) enantiomers, allowing for the determination of enantiomeric purity. ucc.ie

Table 2: General HPLC Parameters for Analysis of Structurally Similar Sulfoxides

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 column for achiral separations. researchgate.net Chiral stationary phases (e.g., Chiralpak, Phenomenex Lux) for enantiomeric separation. ucc.ie |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water, or ethanol (B145695) and water. researchgate.netresearchgate.net Buffers like ammonium (B1175870) acetate may be added to improve peak shape. researchgate.net |

| Flow Rate | Typically around 1 mL/min. researchgate.net |

| Detection | UV detection at approximately 220-230 nm. researchgate.net |

| Analysis | Measurement of retention time for qualitative identification and peak area for quantitative assessment of purity and enantiomeric ratio. ucc.ieresearchgate.net |

Computational Chemistry and Theoretical Studies on 2 Benzylsulfinyl 1,1 Diphenyl 1 Ethanol

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

Molecular modeling is a powerful tool for investigating the conformational landscape of flexible molecules like 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol. The presence of multiple rotatable bonds—specifically around the C-C and C-S single bonds—gives rise to a variety of possible three-dimensional arrangements, or conformers. The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions.

Conformational analysis of acyclic sulfoxide (B87167) alcohols has shown a general preference for conformations where the sulfinyl group and the hydroxyl group are in a gauche relationship. This arrangement is often stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the sulfinyl oxygen. In the case of this compound, the bulky diphenyl and benzyl (B1604629) groups introduce significant steric hindrance, which plays a crucial role in determining the most stable conformations.

Computational methods such as molecular mechanics (MM) and, more accurately, quantum mechanics (QM) are employed to perform a systematic search of the conformational space. By calculating the potential energy of various conformers, a potential energy surface can be generated, identifying the low-energy, and therefore most populated, conformations.

For this compound, the key dihedral angles to consider are around the C1-C2 bond and the C2-S bond. The bulky phenyl groups on C1 would likely favor a staggered arrangement relative to the substituents on C2 to minimize steric clash. The stereochemical outcome of reactions involving this molecule would be heavily influenced by the relative energies of the diastereomeric transition states, which in turn are dependent on the ground-state conformational preferences. Theoretical modeling can predict the most likely stereoisomer to be formed by calculating the energies of these transition states.

Table 1: Representative Conformational Analysis Data for a Generic β-Hydroxy Sulfoxide This table is illustrative and provides an example of the type of data generated from conformational analysis. The values are not specific to this compound.

| Conformer | Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Gauche-1 (G1) | ~60° | 0.00 | Intramolecular H-bond (OH---O=S) |

| Anti (A) | ~180° | 2.5 | Steric repulsion between bulky groups |

| Gauche-2 (G2) | ~-60° | 1.8 | Less favorable H-bond geometry |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are a cornerstone of modern mechanistic chemistry, allowing for the detailed investigation of reaction pathways, transition states, and reaction kinetics. For reactions involving this compound, computational studies can differentiate between proposed mechanisms and provide a deeper understanding of the factors controlling the reaction outcome.

A common reaction involving sulfoxides is their reduction to sulfides or oxidation to sulfones. DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products along the reaction coordinate. The calculated activation energies (the energy difference between the reactants and the transition state) can predict the feasibility and rate of a reaction.

For instance, in a nucleophilic substitution reaction at the sulfur center, computational studies on similar sulfinyl derivatives have often pointed towards an addition-elimination mechanism. acs.orgsmu.edu This would involve the formation of a transient, hypervalent sulfur intermediate. By calculating the energy profile of this pathway, the stability of the intermediate and the barriers for its formation and collapse can be determined.

Furthermore, computational studies can shed light on the role of catalysts, solvents, and substituent effects on the reaction mechanism. For example, the explicit inclusion of solvent molecules in the calculations can model the effect of solvation on the energies of different species and reveal the role of specific solvent-solute interactions. In the context of stereoselective reactions, computational modeling can explain the origin of enantioselectivity by comparing the activation energies of the competing pathways leading to different stereoisomers.

Applications of 2 Benzylsulfinyl 1,1 Diphenyl 1 Ethanol in Organic Synthesis and Catalysis

Role as a Chiral Auxiliary in Asymmetric Reactions

Chiral β-hydroxysulfoxides are well-established as effective chiral auxiliaries, capable of directing the stereochemical outcome of reactions to produce enantiomerically enriched products. The utility of 2-(benzylsulfinyl)-1,1-diphenyl-1-ethanol in this context would likely be realized through the diastereoselective addition of the corresponding benzylsulfinyl-stabilized carbanion to a prochiral ketone.

The synthesis of this compound would itself be a stereoselective process, typically involving the addition of the lithium salt of benzyl (B1604629) methyl sulfoxide (B87167) to 1,1-diphenylacetone (B1664572) (benzophenone). The stereochemistry of the resulting hydroxyl group is controlled by the chiral sulfinyl group. The bulky 1,1-diphenylmethyl group, in conjunction with the chiral benzylsulfinyl moiety, would create a highly defined steric environment, leading to high diastereoselectivity in the addition reaction.

The general principle relies on the formation of a six-membered ring transition state, where the lithium cation chelates to both the sulfinyl oxygen and the carbonyl oxygen of the ketone. This chelation, along with the steric hindrance imposed by the substituents on the sulfur atom and the ketone, forces the nucleophilic attack to occur from a specific face of the carbonyl group, thus determining the stereochemistry of the newly formed stereocenter.

Table 1: Hypothetical Diastereoselective Addition of Benzyl Methyl Sulfoxide to Prochiral Ketones

| Entry | Ketone | Diastereomeric Ratio (d.r.) |

| 1 | Acetophenone | 95:5 |

| 2 | Benzophenone (B1666685) | >99:1 |

| 3 | Propiophenone | 92:8 |

This data is illustrative and based on typical results for analogous reactions.

Once the desired stereochemistry is established, the chiral auxiliary can be removed. For β-hydroxysulfoxides, this can be achieved through various methods, such as reductive cleavage of the carbon-sulfur bond, to yield the chiral alcohol.

Ligand Design in Transition Metal-Catalyzed Asymmetric Processes

The structural framework of this compound makes it an attractive scaffold for the design of novel chiral ligands for transition metal-catalyzed asymmetric reactions. The sulfinyl group can act as a coordinating heteroatom for a variety of transition metals, including rhodium, palladium, and copper. The adjacent hydroxyl group can also participate in metal coordination, creating a bidentate ligand system.

A plausible strategy for ligand design would involve the modification of the benzyl or phenyl groups to include other coordinating moieties, such as a phosphine (B1218219) or an additional nitrogen-containing heterocycle. However, even in its unmodified form, the β-hydroxysulfoxide can act as a ligand. The chirality at the sulfur atom and the adjacent carbon creates a chiral pocket around the metal center, which can effectively differentiate between the two faces of a prochiral substrate.

For instance, a rhodium complex of a ligand derived from this compound could potentially be an effective catalyst for the asymmetric 1,4-addition of arylboronic acids to enones. The precise control over the steric and electronic environment around the rhodium center would be crucial for achieving high enantioselectivity.

Table 2: Hypothetical Enantioselective 1,4-Addition of Phenylboronic Acid to Cyclohexenone using a Rhodium-β-Hydroxysulfoxide Catalyst

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1 | 25 | 95 | 92 |

| 2 | 0.5 | 25 | 92 | 91 |

| 3 | 1 | 0 | 98 | 95 |

This data is illustrative and based on typical results for rhodium-catalyzed asymmetric 1,4-additions with chiral sulfoxide-based ligands.

Utilization as a Synthetic Building Block for Advanced Organic Compounds

Beyond its role as a transient chiral auxiliary or ligand, this compound can serve as a versatile chiral building block for the synthesis of more complex and advanced organic molecules. The functional groups present in the molecule—the hydroxyl group and the sulfinyl group—provide handles for a variety of chemical transformations.

One important application of chiral β-hydroxysulfoxides is their conversion into chiral epoxides. Treatment of this compound with a base can induce an intramolecular cyclization to form a chiral oxirane. The stereochemistry of the epoxide is directly determined by the stereocenters in the starting β-hydroxysulfoxide. These chiral epoxides are highly valuable intermediates in organic synthesis, as they can be opened by a wide range of nucleophiles to generate a variety of enantiomerically pure compounds.

Furthermore, the sulfinyl group can be oxidized to a sulfone, which can then participate in a range of carbon-carbon bond-forming reactions, such as the Julia-Kocienski olefination. This allows for the construction of complex carbon skeletons with high stereocontrol. The combination of the chiral alcohol and the versatile sulfinyl/sulfonyl group makes this compound a potentially powerful tool for the synthesis of natural products and other biologically active molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.